molecular formula C16H18N2O2S B2417912 N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-33-3

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2417912
CAS No.: 941894-33-3
M. Wt: 302.39
InChI Key: GTRIFRQSODBZST-UHFFFAOYSA-N
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Description

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features both phenyl and thiophene groups

Scientific Research Applications

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-phenylpropylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Chemical Reactions Analysis

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(3-phenylpropyl)-N2-(pyridin-2-ylmethyl)oxalamide: This compound has a pyridine ring instead of a thiophene ring, which can lead to different chemical and biological properties.

    N1-(3-phenylpropyl)-N2-(furan-2-ylmethyl)oxalamide: The presence of a furan ring instead of a thiophene ring can also result in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of phenyl and thiophene groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-15(16(20)18-12-14-9-5-11-21-14)17-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRIFRQSODBZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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